molecular formula C6H11N5S B13324947 1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole

1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole

Katalognummer: B13324947
Molekulargewicht: 185.25 g/mol
InChI-Schlüssel: XXJLCGVXZKARLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group and a pyrrolidin-3-ylthio group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole can be synthesized through a multi-step process involving the formation of the tetrazole ring and subsequent substitution reactions. One common method involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 3-chloropyrrolidine under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the tetrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced nitrogen heterocycles.

    Substitution: Various substituted tetrazoles.

Wissenschaftliche Forschungsanwendungen

1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Wirkmechanismus

The mechanism of action of 1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to form specific interactions with target proteins, influencing their function.

Vergleich Mit ähnlichen Verbindungen

  • 1-Methyl-5-(pyrrolidin-3-yl)-1H-pyrazole
  • 1-Methyl-5-(pyrrolidin-3-yl)-1H-imidazole
  • 1-Methyl-5-(pyrrolidin-3-yl)-1H-triazole

Uniqueness: 1-Methyl-5-(pyrrolidin-3-ylthio)-1H-tetrazole is unique due to the presence of both the tetrazole ring and the pyrrolidin-3-ylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with biological targets, which can be leveraged in drug design and other scientific research areas.

Eigenschaften

Molekularformel

C6H11N5S

Molekulargewicht

185.25 g/mol

IUPAC-Name

1-methyl-5-pyrrolidin-3-ylsulfanyltetrazole

InChI

InChI=1S/C6H11N5S/c1-11-6(8-9-10-11)12-5-2-3-7-4-5/h5,7H,2-4H2,1H3

InChI-Schlüssel

XXJLCGVXZKARLI-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=NN=N1)SC2CCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.